N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13579039
InChI: InChI=1S/C7H14N2O.ClH/c1-6(10)9-5-7-2-3-8-4-7;/h7-8H,2-5H2,1H3,(H,9,10);1H
SMILES: CC(=O)NCC1CCNC1.Cl
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol

N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride

CAS No.:

Cat. No.: VC13579039

Molecular Formula: C7H15ClN2O

Molecular Weight: 178.66 g/mol

* For research use only. Not for human or veterinary use.

N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride -

Specification

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
IUPAC Name N-(pyrrolidin-3-ylmethyl)acetamide;hydrochloride
Standard InChI InChI=1S/C7H14N2O.ClH/c1-6(10)9-5-7-2-3-8-4-7;/h7-8H,2-5H2,1H3,(H,9,10);1H
Standard InChI Key LSNUOICAQYNUSJ-UHFFFAOYSA-N
SMILES CC(=O)NCC1CCNC1.Cl
Canonical SMILES CC(=O)NCC1CCNC1.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-[(Pyrrolidin-3-yl)methyl]acetamide hydrochloride is systematically named as the hydrochloride salt of N-[(pyrrolidin-3-yl)methyl]acetamide. Its IUPAC name is N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride, reflecting the acetamide group bonded to a methyl-pyrrolidine moiety. The compound’s SMILES notation (CC(=O)NCC1CCNC1.Cl) and InChIKey (BEAWFOYVSBYVCD-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Table 1: Key Identifiers of N-[(Pyrrolidin-3-yl)methyl]acetamide Hydrochloride

PropertyValue
CAS Registry Number181576-28-3
Molecular FormulaC₇H₁₄N₂O·HCl
Molecular Weight178.66 g/mol
SMILESCC(=O)NCC1CCNC1.Cl
InChIKeyBEAWFOYVSBYVCD-UHFFFAOYSA-N

Stereochemical Considerations

The pyrrolidine ring introduces a stereocenter at the 3-position, yielding enantiomeric forms. While the (S)-enantiomer (PubChem CID 119011345) has been cataloged , the racemic form is more commonly synthesized for research purposes. Stereochemistry influences receptor binding and metabolic stability, though specific studies on this compound’s enantiomeric activity remain limited .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves acylating 3-(aminomethyl)pyrrolidine with acetic anhydride or acetyl chloride, followed by hydrochloride salt formation. A representative route includes:

  • Acylation: Reacting 3-(aminomethyl)pyrrolidine with acetyl chloride in dichloromethane under inert conditions.

  • Salification: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
AcylationAcetyl chloride, DCM, 0–5°C75–85%
Salt FormationHCl (gaseous), diethyl ether>90%

Continuous flow reactors may enhance scalability, though traditional batch methods remain prevalent in laboratory settings.

Purification and Characterization

Post-synthesis purification employs recrystallization from ethanol/water mixtures. Purity (>95%) is verified via HPLC and nuclear magnetic resonance (NMR) spectroscopy. The hydrochloride salt’s crystalline structure ensures stability during storage .

Physicochemical Properties

Thermal and Solubility Profiles

N-[(Pyrrolidin-3-yl)methyl]acetamide hydrochloride exhibits a boiling point of 314.3±15.0°C and a density of 1.0±0.1 g/cm³. It is hygroscopic, requiring storage at −20°C under anhydrous conditions. The compound is soluble in polar solvents (water, methanol) but insoluble in nonpolar media like hexane .

Table 3: Physicochemical Data

PropertyValue
Boiling Point314.3±15.0°C
Density1.0±0.1 g/cm³
Vapor Pressure0.0±0.7 mmHg (25°C)
Solubility in Water50–100 mg/mL (20°C)

Spectroscopic Characteristics

While detailed spectroscopic data (e.g., IR, NMR) are unavailable in public sources, the compound’s structure predicts:

  • ¹H NMR: Signals for pyrrolidine protons (δ 1.8–3.2 ppm), acetamide methyl (δ 2.1 ppm), and NH/Cl⁻ exchangeable protons.

  • IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~2500 cm⁻¹ (ammonium chloride) .

Hazard StatementPrecautionary Code
H302P264, P270
H315P302+P352
H319P305+P351+P338
H335P261, P271

Emergency Procedures

  • Skin Contact: Wash with soap and water; seek medical attention if irritation persists.

  • Ingestion: Rinse mouth; administer activated charcoal if advised by poison control .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Antipsychotics: Functionalization of the pyrrolidine nitrogen yields dopamine D₂ receptor ligands.

  • Antivirals: Incorporation into peptidomimetic scaffolds targeting viral proteases .

Chemical Biology Probes

Its bifunctional structure enables conjugation with fluorescent tags for studying protein-ligand interactions, particularly in GPCR signaling pathways .

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